2-methoxyphenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate
Overview
Description
2-methoxyphenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate is an organic compound with the molecular formula C15H15ClO6S2. This compound is characterized by the presence of a methoxyphenyl group and a chlorophenylsulfonyl group connected via an ethanesulfonate linkage. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate typically involves the reaction of 2-methoxyphenol with 2-[(4-chlorophenyl)sulfonyl]ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxyphenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form quinones, while the chlorophenylsulfonyl group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives where the sulfonate group is replaced by other functional groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced forms of the chlorophenylsulfonyl group.
Scientific Research Applications
2-methoxyphenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxyphenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
2-methoxyphenylacetic acid: Utilized in organic synthesis.
4-methoxyphenethylamine: Employed in the synthesis of pharmaceuticals.
Uniqueness
2-methoxyphenyl 2-[(4-chlorophenyl)sulfonyl]ethanesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(2-methoxyphenyl) 2-(4-chlorophenyl)sulfonylethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO6S2/c1-21-14-4-2-3-5-15(14)22-24(19,20)11-10-23(17,18)13-8-6-12(16)7-9-13/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQQBZHWLOYUST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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